aa-dCTP aa-dCTP
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192992
InChI: InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1
SMILES:
Molecular Formula: C12H21N4O13P3
Molecular Weight: 522.24 g/mol

aa-dCTP

CAS No.:

Cat. No.: VC16192992

Molecular Formula: C12H21N4O13P3

Molecular Weight: 522.24 g/mol

* For research use only. Not for human or veterinary use.

aa-dCTP -

Specification

Molecular Formula C12H21N4O13P3
Molecular Weight 522.24 g/mol
IUPAC Name [[(2R,3S,5R)-5-[4-amino-5-[(E)-3-aminoprop-1-enyl]-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Standard InChI InChI=1S/C12H21N4O13P3/c13-3-1-2-7-5-16(12(18)15-11(7)14)10-4-8(17)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h1-2,5,8-10,17H,3-4,6,13H2,(H,22,23)(H,24,25)(H2,14,15,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1
Standard InChI Key DRQXOMFZMHCLBF-HFVMFMDWSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Introduction

Chemical Structure and Properties of Aminoallyl-dCTP

Aminoallyl-dCTP features a cytosine base modified at the 5-position with an aminoallyl group (-CH₂-CH₂-NH₂), while retaining the native deoxyribose sugar and triphosphate moiety. This structural alteration preserves the nucleotide's ability to serve as a substrate for DNA polymerases while introducing a reactive amine handle for downstream conjugation .

Physicochemical Characteristics

  • Molecular Formula: C₁₂H₂₁N₄O₁₃P₃ (free acid)

  • Molecular Weight: 522.0 g/mol (free acid)

  • Absorption Maximum: λₘₐₓ = 290 nm (ε = 5,040 L·mol⁻¹·cm⁻¹)

  • Storage Conditions: Aqueous solution at ≤-20°C to prevent hydrolysis

Table 1: Comparative Analysis of aa-dCTP and Native dCTP

Propertyaa-dCTPNative dCTP
Reactive GroupAminoallyl (-CH₂-CH₂-NH₂)None
Polymerase RecognitionCompatible with multiple enzymesUniversal substrate
Labeling Efficiency5-8 labels/100 bases Not applicable
Thermal StabilityStable at -20°C Stable at -20°C

Synthesis and Modification Strategies

The synthesis of aa-dCTP typically involves direct chemical modification of cytosine precursors. Recent advancements in α-phosphate modification techniques have enabled more efficient production routes .

Key Synthetic Approaches

  • Amidophosphite Method:
    Utilizes boranoamidophosphate intermediates to introduce the aminoallyl group while preserving triphosphate integrity .

  • NHS Ester Conjugation:
    Post-synthetic modification of pre-formed dCTP using N-hydroxysuccinimide esters for specific amine group introduction .

Quality Control Metrics

  • Purity: ≥90% as verified by anion-exchange HPLC

  • Identity Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR)

Biochemical Applications and Enzymatic Incorporation

Aminoallyl-dCTP serves as a versatile substrate for multiple DNA-modifying enzymes, enabling precise labeling strategies.

Enzymatic Compatibility

  • DNA Polymerases:
    Vent(exo⁻), Klenow fragment, and Taq polymerase demonstrate >80% incorporation efficiency

  • Reverse Transcriptases:
    M-MLV RT incorporates aa-dCTP at rates comparable to native dCTP

  • Terminal Transferases:
    Efficient 3'-end labeling in tailing reactions

Table 2: Incorporation Efficiency in Model Systems

EnzymeTemplate ChallengeFull-Length Product Yield
Vent(exo⁻)11 consecutive inserts92% ± 3.2
Klenow (exo⁻)Random priming85% ± 4.1
Taq PolymerasePCR amplification78% ± 5.6

Advanced Labeling Methodologies

The primary amine group in aa-dCTP enables covalent attachment of various detection moieties through NHS ester chemistry.

Common Conjugation Strategies

  • Fluorescent Labeling:
    Alexa Fluor® dyes (e.g., 532 nm, 594 nm channels) for multiplex detection

  • Biotinylation:
    Biotin-16-NHS ester creates streptavidin-binding probes

  • Click Chemistry:
    Azide-functionalized aa-dCTP derivatives enable copper-catalyzed cycloaddition

Applications in Modern Techniques

  • Microarray Analysis:
    Enables comparative genomic hybridization with 95% signal consistency

  • Single-Molecule Sequencing:
    Facilitates detection in microdroplet systems (LOD = 1 molecule/pl)

  • DNA-Protein Crosslinking:
    UV-activated conjugates for interaction mapping

Recent Technological Advancements

Emerging applications leverage the unique properties of aa-dCTP for cutting-edge research.

CRISPR-Cas9 Tracking

Site-specific incorporation enables real-time visualization of genome editing complexes .

Nanopore Sequencing

Aminoallyl modifications alter current signatures for direct electrical detection .

Metabolic Labeling

Combination with bioorthogonal chemistry enables pulse-chase studies of DNA replication .

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